molecular formula C15H24N2O3 B1309891 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine CAS No. 57645-65-5

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine

Cat. No. B1309891
CAS RN: 57645-65-5
M. Wt: 280.36 g/mol
InChI Key: FRZBIKUJFOMWQK-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine, also known as 1-TMB-4-PAM, is an organic molecule that is a derivative of piperidine and benzyl alcohol. It is an important reagent used in the synthesis of a wide range of compounds, and can be used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Derivative Applications

The synthesis of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine derivatives has been explored for their potential central nervous system (CNS) activity. Abo-Sier et al. (1977) described the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, including piperidine, to yield trimethoxybenzyl derivatives potentially active in the CNS. Additionally, the study involved synthesizing alpha-[3,4,5-trimethoxybenzamido]-glutarimide through acylation and dehydration processes, suggesting a method for producing compounds with possible therapeutic applications (A. H. Abo-Sier, M. Badran, M. Khalifa, 1977).

Anti-Ischemic Activity

Kostochka et al. (2019) synthesized benzylidene and benzyl derivatives of 1,2,5-trimethyl-, 2,2,6,6-tetramethylpiperidyl-, and tropylamines, including the lead compound 2,2,6,6-tetramethyl-N-(3,4,5-trimethoxybenzyl)piperidin-4-amine, which exhibited significant anti-ischemic activity in rats. This study highlights the therapeutic potential of such compounds in myocardial ischemia, demonstrating greater efficacy than the reference drug trimetazidine (L. M. Kostochka, S. Kryzhanovskii, I. Tsorin, M. Vititnova, V. Stolyaruk, 2019).

Pharmaceutical Synthesis Improvements

Ping (2003) researched a new synthesis method for trimetazidine hydrochloride, starting from 1,2,3-trimethoxybenzene and involving a condensation process with piperazine hexahydrate. This method aimed at an industrial application with lower cost, fewer steps, simpler operations, and mild reaction conditions, indicating the significance of such synthetic approaches in pharmaceutical manufacturing (X. Ping, 2003).

Anthelminthic Activity

Investigations into the anthelminthic activity of esters of 3,4,5-trimethoxybenzoic acid, including those with rests of piperidine, showed significant efficacy against nematodes. Specifically, the 3-(Perhydroazepinyl)-propyl ester displayed strong activity, suggesting the potential for developing new therapeutic agents against parasitic worms (R. Glinka, M. Grzywacz, B. Kotełko, M. Majchrzak, H. Malinowski, H. Mikołajewska, E. Mikiciuk-Olasik, J. Szkukliński, 1980).

properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-18-13-8-11(9-14(19-2)15(13)20-3)10-17-6-4-12(16)5-7-17/h8-9,12H,4-7,10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZBIKUJFOMWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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